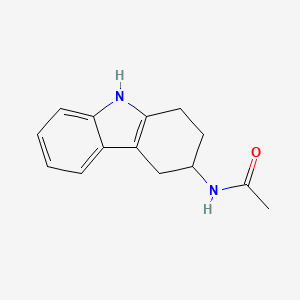
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide
Descripción general
Descripción
“N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide” is a chemical compound with the molecular formula C14H16N2O . It is derived from 2,3,4,9-Tetrahydro-1H-carbazole, which is a partially saturated form of carbazole .
Synthesis Analysis
The synthesis of tetrahydrocarbazoles, which are the core structure of the compound , has been achieved through various methods. One such method involves the Fischer indole synthesis, which uses a catalyst for the reaction . Another method involves the Bischler synthesis, which condenses α-halocyclohexanones with aromatic amines .
Molecular Structure Analysis
The molecular structure of “N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide” consists of a carbazole ring that is partially saturated, resulting in a tetrahydrocarbazole structure . The compound also contains an acetamide group attached to the carbazole ring .
Chemical Reactions Analysis
Tetrahydrocarbazoles can undergo various chemical reactions. For instance, they can be oxidized to produce tetrahydrocarbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.29 . It has a boiling point of 493.7°C at 760 mmHg and a melting point of 120-125°C .
Aplicaciones Científicas De Investigación
Chemistry of Heterocyclic Compounds
Field
Chemistry, specifically the chemistry of heterocyclic compounds.
Application
The compound “2,3,4,9-tetrahydro-1H-carbazole” is used in the synthesis of various derivatives, which exhibit a broad spectrum of biological activity. These derivatives have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Method
The compound is oxidized to obtain “2,3,4,9-tetrahydro-1H-carbazol-1-ones” or “3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones”, depending on the nature of the selected oxidant. The influence of various oxidants, solvents, and the concentration of reactants in this oxidation process was also explored .
Results
The study developed a preparative method for the synthesis of “2,3,4,9-tetrahydro-1H-carbazol-1-ones” by direct regioselective oxygenation of "2,3,4,9-tetrahydro-1H-carbazoles" .
Anticancer Activity
Field
Pharmaceutical Sciences, specifically Oncology.
Application
The compound “2,3,4,9-tetrahydro-1H-carbazole” and its derivatives have been synthesized and evaluated for their anticancer activity .
Method
A series of novel “2,3,4,9-tetrahydro-1H-carbazole” derivatives were synthesized and their anticancer activity was evaluated by MTT assay .
Results
The study found that some of the synthesized compounds exhibited anticancer activity .
Synthesis of Biologically Active Carbazole Alkaloids
Field
Chemistry, specifically the synthesis of biologically active compounds.
Application
Members of the “2,3,4,9-tetrahydro-1H-carbazole” family are important as precursors in the synthesis of naturally occurring, biologically active carbazole alkaloids and carbazoloquinones .
Method
The specific methods of synthesis would depend on the desired end product, but generally involve various chemical reactions to add or modify functional groups on the “2,3,4,9-tetrahydro-1H-carbazole” molecule .
Results
The synthesized carbazole alkaloids and carbazoloquinones can exhibit a range of biological activities, making them valuable for further research and potential therapeutic applications .
Green Synthesis of 1-Aryl-2,3,4,9-Tetrahydro-1H-B-Carbolines
Field
Green Chemistry, specifically the synthesis of carboline derivatives.
Application
“2,3,4,9-tetrahydro-1H-carbazole” can be used in the green synthesis of 1-aryl-2,3,4,9-tetrahydro-1H-b-carbolines .
Method
The synthesis involves the use of a microwave and an aqueous medium, making it a more environmentally friendly method compared to traditional synthesis techniques .
Results
The green synthesis method results in the production of 1-aryl-2,3,4,9-tetrahydro-1H-b-carbolines, which can have various applications depending on the specific aryl group used .
Chemo- and Regioselective Oxidation
Field
Chemistry, specifically the oxidation of heterocyclic compounds.
Application
The compound “2,3,4,9-tetrahydro-1H-carbazole” can be oxidized to obtain “2,3,4,9-tetrahydro-1H-carbazol-1-ones” or “3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones”, depending on the nature of the selected oxidant .
Method
A solution of “2,3,4,9-tetrahydro-1H-carbazole” was treated with a solution of KOH and stirred at room temperature for 15 min, followed by the addition of BnCl and stirring for 120 min at 50°C .
Results
Microwave Assisted Synthesis
Method
A series of novel “2,3,4,9-tetrahydro-1H-carbazole” derivatives were synthesized using a microwave and evaluated for their anticancer activity by MTT assay .
Propiedades
IUPAC Name |
N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9(17)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-5,10,16H,6-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJBLXBGYRYOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494196 | |
| Record name | N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide | |
CAS RN |
60480-69-5 | |
| Record name | N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



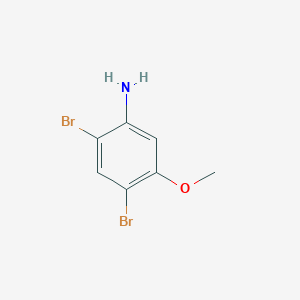
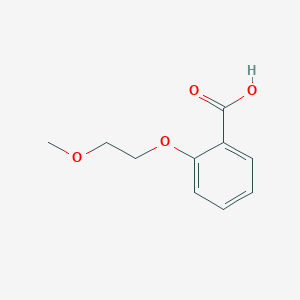
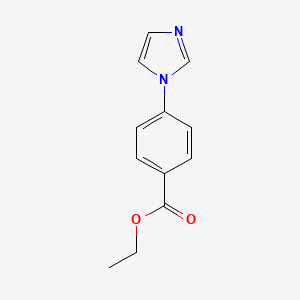
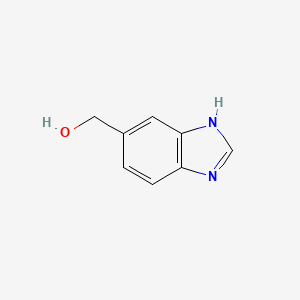
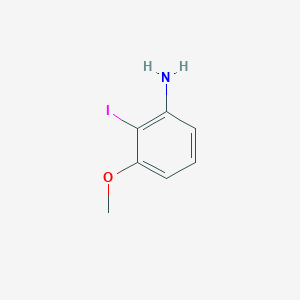
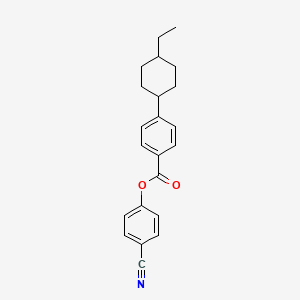
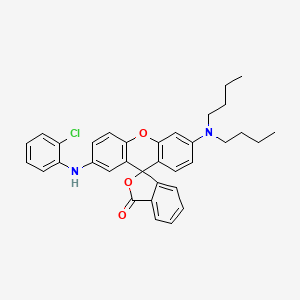
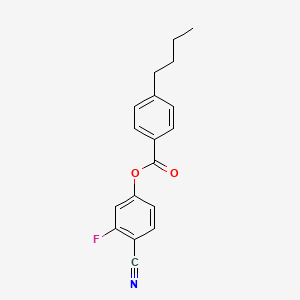
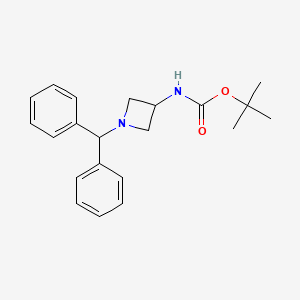
![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)
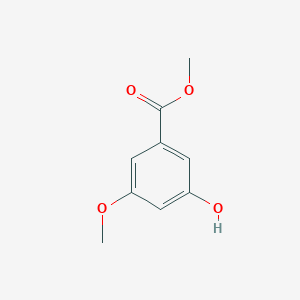
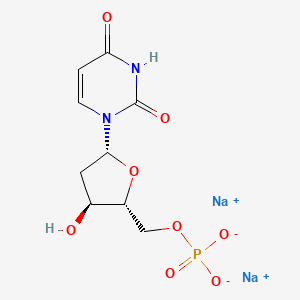
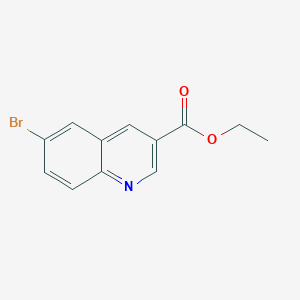
![Dibenzo[b,d]furan-2-ylboronic acid](/img/structure/B1590063.png)